[(e)-Naphthalen-2-yldiazenyl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile is an organic compound characterized by the presence of a naphthalene ring linked to a diazenyl group and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-Naphthalen-2-yldiazenyl]propanedinitrile typically involves the reaction of naphthalen-2-ylamine with malononitrile in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-yldiazenyl derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include naphthalen-2-ylamine derivatives, substituted naphthalenes, and various diazenyl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [(e)-Naphthalen-2-yldiazenyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various redox reactions. It can also interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with similar nitrile groups but lacking the naphthalene and diazenyl moieties.
(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile: A compound with a similar propanedinitrile group but different structural features.
Uniqueness
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile is unique due to its combination of a naphthalene ring, diazenyl group, and propanedinitrile moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5456-91-7 |
---|---|
Molekularformel |
C13H8N4 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
2-(naphthalen-2-yldiazenyl)propanedinitrile |
InChI |
InChI=1S/C13H8N4/c14-8-13(9-15)17-16-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H |
InChI-Schlüssel |
SOQGPZIOLCAUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.